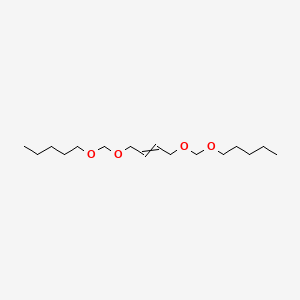
6,8,13,15-Tetraoxaicos-10-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8,13,15-Tetraoxaicos-10-ene is an organic compound characterized by the presence of multiple oxygen atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,13,15-Tetraoxaicos-10-ene typically involves multi-step organic reactions. One common method includes the use of cyclization reactions where precursors containing oxygen atoms are subjected to specific catalysts and reaction conditions to form the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
化学反応の分析
Types of Reactions
6,8,13,15-Tetraoxaicos-10-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
6,8,13,15-Tetraoxaicos-10-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6,8,13,15-Tetraoxaicos-10-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
類似化合物との比較
Similar Compounds
(10E)-4,8,13,17-tetraazaicos-10-ene: This compound shares a similar structural framework but contains nitrogen atoms instead of oxygen.
Dechlorogriseofulvin: Another compound with a complex structure and multiple functional groups.
Uniqueness
6,8,13,15-Tetraoxaicos-10-ene is unique due to its specific arrangement of oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications that require specific chemical functionalities.
特性
CAS番号 |
21962-22-1 |
|---|---|
分子式 |
C16H32O4 |
分子量 |
288.42 g/mol |
IUPAC名 |
1-[4-(pentoxymethoxy)but-2-enoxymethoxy]pentane |
InChI |
InChI=1S/C16H32O4/c1-3-5-7-11-17-15-19-13-9-10-14-20-16-18-12-8-6-4-2/h9-10H,3-8,11-16H2,1-2H3 |
InChIキー |
DQILRULWSPROMX-UHFFFAOYSA-N |
正規SMILES |
CCCCCOCOCC=CCOCOCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


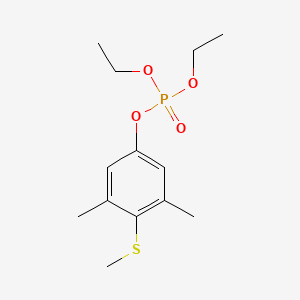

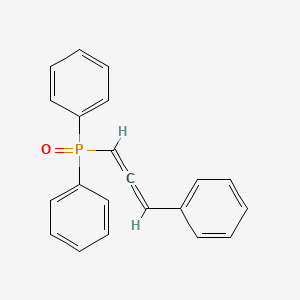

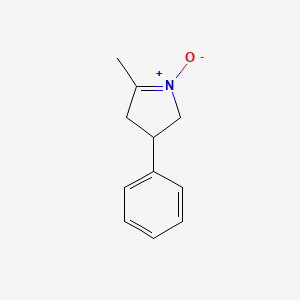
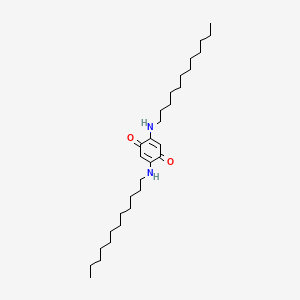
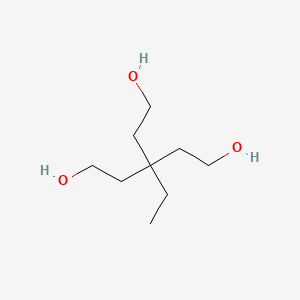

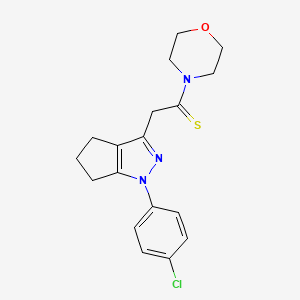

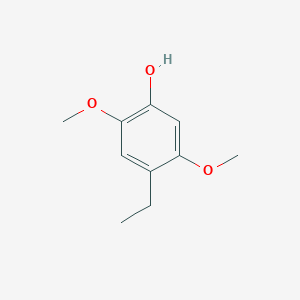


![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
